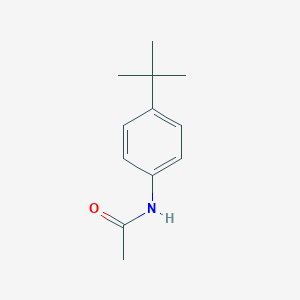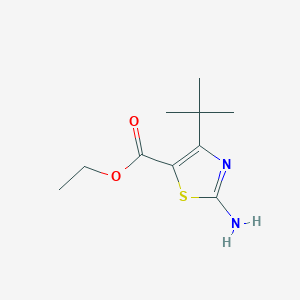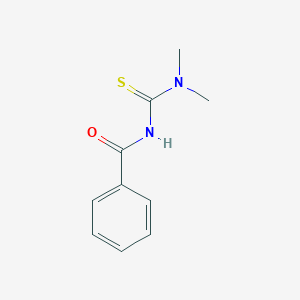
6-Amino-5-bromopyrimidine-2,4(1H,3H)-dione
Descripción general
Descripción
6-Amino-5-bromopyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that has been studied for its potential uses in scientific research applications. It is a colorless solid that is soluble in water and can be easily synthesized. This compound has been studied for its potential applications in drug discovery and development, as well as in the fields of biochemistry, physiology, and pharmacology.
Aplicaciones Científicas De Investigación
Antitumor Activity
5-Bromo-6-aminouracil has been studied for its potential antitumor properties. Comparative studies with other uracil derivatives, such as 5-fluorouracil, have shown promising cytostatic activity, indicating its potential use in cancer treatment .
Antibacterial and Antiviral Drug
Research suggests that 5-Bromo-6-aminouracil may act as an antibacterial and antiviral drug. Its ability to bind as a third strand capable of forming triplex through hydrogen bonding is particularly noteworthy .
Synthesis of Heterocyclic Compounds
This compound is frequently employed to synthesize a wide array of fused uracils annulated with other heterocyclic rings, which are important in the development of new pharmaceuticals .
Multicomponent Reactions (MCRs)
Recent developments have highlighted the use of 5-Bromo-6-aminouracil in multicomponent reactions, providing fused 6-aminouracil derivatives for various applications .
Versatile Precursor for Heterocycles
5-Bromo-6-aminouracil serves as a versatile precursor for the construction of different heterocyclic systems, which are crucial in the synthesis of biologically important nitrogen-containing heterocycles .
Mecanismo De Acción
Target of Action
The primary target of 5-Bromo-6-aminouracil, also known as 6-Amino-5-bromopyrimidine-2,4(1H,3H)-dione, is the Ribonuclease pancreatic . This enzyme plays a crucial role in the metabolism of RNA, a key molecule involved in various cellular functions.
Mode of Action
5-Bromo-6-aminouracil interacts with its target by forming hydrogen bonds with both amino, carbonyl groups, and ring nitrogens . This interaction disrupts the normal functioning of the Ribonuclease pancreatic, leading to changes in RNA metabolism .
Biochemical Pathways
The compound affects the biochemical pathways related to RNA metabolism. By inhibiting the Ribonuclease pancreatic, it disrupts the normal breakdown of RNA molecules, which can have downstream effects on protein synthesis and other cellular processes .
Pharmacokinetics
It is known that the compound is soluble in dmso and dmf , which suggests that it may have good bioavailability. More research is needed to fully understand its pharmacokinetic properties.
Result of Action
The action of 5-Bromo-6-aminouracil leads to changes in RNA metabolism, which can have various molecular and cellular effects. For example, it has been reported that the compound can act as an antitumor, antibacterial, and antiviral drug . It can also block the mitotic cycle and inhibit the incorporation of guanosine into nucleic acids .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Bromo-6-aminouracil. For instance, the compound’s action can be influenced by the presence of other molecules in the cell, the pH of the environment, and the temperature . Furthermore, the compound’s efficacy and stability can be affected by storage conditions. It is recommended to store the compound at -20° C .
Propiedades
IUPAC Name |
6-amino-5-bromo-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrN3O2/c5-1-2(6)7-4(10)8-3(1)9/h(H4,6,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSLBEEVCUZFKRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NC(=O)NC1=O)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60212460 | |
| Record name | 6-Amino-5-bromouracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60212460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-5-bromopyrimidine-2,4(1H,3H)-dione | |
CAS RN |
6312-73-8 | |
| Record name | 6-Amino-5-bromo-2,4(1H,3H)-pyrimidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6312-73-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Amino-5-bromouracil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006312738 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6312-73-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40394 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6312-73-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27652 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Amino-5-bromouracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60212460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-amino-5-bromopyrimidine-2,4(1H,3H)-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.035 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-AMINO-5-BROMOURACIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HCS8T22JQZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What makes 5-Bromo-6-aminouracil a potential candidate for inhibiting tumor growth?
A1: Research suggests that 5-Bromo-6-aminouracil shows promise as a thymidine phosphorylase (dThdPase) inhibitor. [, ] dThdPase plays a crucial role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. By inhibiting dThdPase, 5-Bromo-6-aminouracil could potentially suppress the growth and spread of tumor cells by limiting their access to the necessary blood supply. []
Q2: How potent is 5-Bromo-6-aminouracil in inhibiting thymidine phosphorylase activity compared to other similar compounds?
A2: Studies have demonstrated that 5-Bromo-6-aminouracil effectively inhibits dThdPase with an IC50 value of 7.6 µM. [] This indicates a significant level of potency in blocking the enzyme's activity. Furthermore, a related compound, 5-bromo-6-acetyloaminouracil, exhibited even greater potency, inhibiting dThdPase activity by approximately 80% at a concentration of 0.2 mM. [] These findings highlight the potential of these compounds as dThdPase inhibitors and warrant further investigation into their therapeutic applications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Benzamide, N-[[(1-phenylethyl)amino]thioxomethyl]-](/img/structure/B189660.png)



![6-(4-Nitrophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B189668.png)



